(R)-N2-[1-(3-Pyridazinyl)-3-pyrrolidinyl]-1,3,4-thiadiazole-2,5-diamine
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Overview
Description
®-N2-[1-(3-Pyridazinyl)-3-pyrrolidinyl]-1,3,4-thiadiazole-2,5-diamine is a complex organic compound that features a pyridazine ring, a pyrrolidine ring, and a thiadiazole ring. This compound is of significant interest due to its potential pharmacological properties and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N2-[1-(3-Pyridazinyl)-3-pyrrolidinyl]-1,3,4-thiadiazole-2,5-diamine typically involves multi-step organic reactions. The process begins with the formation of the pyridazine ring, followed by the introduction of the pyrrolidine and thiadiazole rings through a series of condensation and cyclization reactions. Common reagents used in these reactions include hydrazine derivatives, carbonyl compounds, and sulfur-containing reagents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
®-N2-[1-(3-Pyridazinyl)-3-pyrrolidinyl]-1,3,4-thiadiazole-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different pharmacological or chemical properties .
Scientific Research Applications
®-N2-[1-(3-Pyridazinyl)-3-pyrrolidinyl]-1,3,4-thiadiazole-2,5-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-N2-[1-(3-Pyridazinyl)-3-pyrrolidinyl]-1,3,4-thiadiazole-2,5-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds with similar pyridazine rings, such as pyridazinone derivatives, which exhibit a wide range of pharmacological activities.
Thiadiazole Derivatives: Compounds with thiadiazole rings, known for their antimicrobial and anticancer properties.
Uniqueness
®-N2-[1-(3-Pyridazinyl)-3-pyrrolidinyl]-1,3,4-thiadiazole-2,5-diamine is unique due to its combination of three distinct heterocyclic rings, which may confer unique biological activities and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C10H13N7S |
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Molecular Weight |
263.33 g/mol |
IUPAC Name |
2-N-(1-pyridazin-3-ylpyrrolidin-3-yl)-1,3,4-thiadiazole-2,5-diamine |
InChI |
InChI=1S/C10H13N7S/c11-9-15-16-10(18-9)13-7-3-5-17(6-7)8-2-1-4-12-14-8/h1-2,4,7H,3,5-6H2,(H2,11,15)(H,13,16) |
InChI Key |
BDBFPNBOFLDJND-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1NC2=NN=C(S2)N)C3=NN=CC=C3 |
Origin of Product |
United States |
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